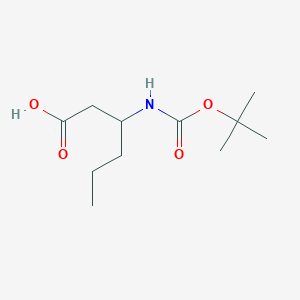

3-tert-Butoxycarbonylamino-hexanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218807 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-95-2 | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tert Butoxycarbonylamino Hexanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches for Enantiomerically Pure 3-tert-Butoxycarbonylamino-hexanoic Acid

Achieving stereocontrol in the synthesis of β-amino acids is a formidable challenge. Several strategies have been developed to produce these compounds in high enantiomeric purity, broadly categorized into catalytic asymmetric methods, diastereoselective approaches, and chemoenzymatic routes.

Catalytic Asymmetric Methods in β-Amino Acid Synthesis

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient production of chiral β-amino acids. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation, Mannich reactions, and conjugate additions. rsc.orgrsc.org

Asymmetric Hydrogenation: The hydrogenation of enamines or β-aminoacrylates using chiral transition-metal catalysts, such as those based on rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands (e.g., BINAP), is a standard procedure for synthesizing β-amino acids with high enantioselectivity. hilarispublisher.compsu.edu For instance, the asymmetric hydrogenation of N-acyl-β-(amino)acrylates has been shown to provide β-amino acids with over 90% enantiomeric excess (ee). psu.edu

Asymmetric Mannich Reaction: The Mannich reaction, which involves the addition of an enolate to an imine, is a fundamental carbon-carbon bond-forming reaction for creating β-amino carbonyl compounds. rsc.org The development of catalytic asymmetric versions of this reaction, using chiral metal complexes or organocatalysts, allows for the direct formation of chiral β-amino acid precursors with high diastereo- and enantioselectivity. psu.edursc.org

Asymmetric Conjugate Addition: The addition of nucleophiles to α,β-unsaturated compounds is another atom-economical approach. rsc.org This can involve the conjugate addition of a nitrogen nucleophile (like an amine or carbamate) to an unsaturated ester or the addition of a carbon nucleophile to a nitroalkene, followed by reduction and protection to yield the desired β-amino acid. rsc.orgresearchgate.net

A recently developed one-pot approach utilizes a confined imidodiphosphorimidate (IDPi) catalyst for the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, yielding free β²-amino acids in high yields and enantioselectivity after hydrolysis. nih.govacs.org This method is applicable to both aromatic and aliphatic β²-amino acids and operates through a silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) mechanism. nih.govacs.org

Diastereoselective Synthesis Strategies and Control of Stereochemical Outcomes

Diastereoselective synthesis often relies on the use of chiral auxiliaries, which are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into the substrate. The auxiliary directs the stereochemical outcome of a reaction before being removed.

Chiral Auxiliary Approach: Evans' oxazolidinones and pseudoephedrine are effective chiral auxiliaries in asymmetric synthesis. nih.govthieme-connect.com For example, the alkylation of enolates derived from N-acylated pseudoephedrine amides can produce α-substituted carboxylic acid derivatives with high diastereoselectivity. thieme-connect.com Similarly, chiral sulfinimines can act as electrophiles, where the diastereofacial selectivity of the N-sulfinyl group controls the stereochemistry of nucleophilic additions. thieme-connect.com A double chiral auxiliary approach, using both a chiral auxiliary on the enolate and a chiral sulfinimine, has been developed to synthesize β-amino acid derivatives with high syn-selectivity (up to 99:1). acs.org

Stereocontrol via Transition States: The stereochemical outcome is often governed by the formation of a specific transition state. For instance, the addition of a lithium enolate to a sulfinimine is proposed to proceed through an open-chain transition state to achieve high diastereoselectivity. acs.org In other cases, chelated transition states are invoked to explain the observed stereoselectivity. thieme-connect.comacs.org

These methods provide access to specific diastereomers, which can then be converted to the desired enantiomer of 3-aminohexanoic acid derivatives.

Chemoenzymatic Synthetic Routes for Stereoselective Introduction of the Amino Group

Chemoenzymatic methods combine chemical synthesis with biocatalytic transformations, leveraging the high selectivity of enzymes to achieve stereocontrol. ethz.ch This approach is particularly valuable for the kinetic resolution of racemic mixtures.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic β-amino esters. mdpi.comnih.govnih.gov In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other unreacted. For example, lipase (B570770) PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding both the unreacted ester and the product amino acid with excellent enantiomeric excess (≥99%). mdpi.com

Other Biocatalysts: Besides lipases, other enzymes like aminoacylases and transaminases are employed. researchgate.net Aminoacylases can perform enantioselective hydrolysis of N-acyl β-amino acids. researchgate.net Nitrile-converting enzymes, such as nitrilases or a combination of nitrile hydratase and amidase, can be used for the enantioselective conversion of β-aminonitriles to the corresponding β-amino acids. researchgate.net Baeyer-Villiger monooxygenases have also been investigated for the kinetic resolution of β-amino ketones, which are precursors to β-amino alcohols and esters. nih.gov

These enzymatic methods offer a green and efficient alternative for producing enantiomerically pure β-amino acids and their derivatives. researchgate.netiupac.org

Functional Group Protection and Deprotection Strategies in the Synthesis of this compound

The synthesis of complex molecules like this compound often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. organic-chemistry.org The amine and carboxylic acid groups must be selectively protected and deprotected throughout the synthetic sequence.

tert-Butoxycarbonyl (Boc) Group Introduction and Selective Removal

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. total-synthesis.comrsc.org

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide. organic-chemistry.orgjk-sci.com The reaction can also be performed under solvent-free conditions or catalyzed by substances like iodine or perchloric acid adsorbed on silica (B1680970) gel. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on the Boc anhydride. total-synthesis.commasterorganicchemistry.com

Boc Deprotection: The acid-labile nature of the Boc group allows for its selective removal. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly used. jk-sci.comwikipedia.org Other acidic reagents include hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate, and aqueous phosphoric acid. wikipedia.orgresearchgate.net The deprotection mechanism proceeds via protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. jk-sci.commasterorganicchemistry.com Care must be taken as the intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate; scavengers like anisole (B1667542) can be added to prevent this side reaction. wikipedia.orgacsgcipr.org

| Process | Common Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaOH) | Aqueous or anhydrous solvents, Room Temperature | organic-chemistry.orgjk-sci.com |

| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Anhydrous, 0°C to Room Temperature | jk-sci.comcreative-peptides.com |

| Deprotection | Hydrochloric acid (HCl) | In organic solvents (Methanol, Ethyl Acetate) | wikipedia.org |

| Deprotection | Aqueous Phosphoric Acid | Mild conditions, compatible with some other acid-sensitive groups | researchgate.net |

Orthogonal Protecting Group Strategies for Multi-Functionalized Hexanoic Acid Derivatives

In the synthesis of more complex derivatives of hexanoic acid that may contain other functional groups (e.g., hydroxyl groups or a second amine), an orthogonal protection strategy is essential. fiveable.me Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgfiveable.mewikipedia.org

Boc/Fmoc Strategy: The combination of the acid-labile Boc group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. creative-peptides.comfiveable.me For a diaminohexanoic acid derivative, one amine could be protected with Boc and the other with Fmoc. The Fmoc group can be selectively cleaved using a mild base like piperidine (B6355638) in DMF, leaving the Boc group untouched. creative-peptides.com Subsequently, the Boc group can be removed with acid. creative-peptides.com

Boc/Cbz Strategy: The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group that is orthogonal to the Boc group. total-synthesis.com The Cbz group is stable to acidic and basic conditions used for Boc and Fmoc manipulation but is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C). total-synthesis.comcreative-peptides.com This allows for a three-tiered orthogonal strategy (Boc/Fmoc/Cbz) if needed.

Carboxyl Protection: The carboxylic acid group of the hexanoic acid backbone also requires protection, typically as an ester. libretexts.org A methyl or ethyl ester can be removed by saponification (base hydrolysis), while a benzyl (B1604629) (Bn) ester can be removed by hydrogenolysis, making it compatible with the Cbz group. libretexts.org A tert-butyl (tBu) ester is acid-labile and would be cleaved under the same conditions as a Boc group. libretexts.orgresearchgate.net Therefore, careful selection of the carboxyl protecting group is crucial to ensure orthogonality with the chosen amine protecting groups. nih.gov

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Reference |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | creative-peptides.comfiveable.me |

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd-C) | total-synthesis.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂/Pd-C) | total-synthesis.comfiveable.me |

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Alloc (Allyloxycarbonyl) | Pd(0) catalyst | total-synthesis.com |

| Benzyl (Bn) Ester | Hydrogenolysis (H₂/Pd-C) | tert-Butyl (tBu) Ester | Acid (e.g., TFA) | libretexts.org |

The strategic application of these advanced synthetic and protective group methodologies enables the precise and efficient construction of enantiomerically pure this compound and its functionally diverse derivatives for various applications in chemistry and pharmacology.

Convergent and Linear Synthetic Routes to this compound

Chain Elongation and Functionalization of Precursors

Chain elongation strategies are fundamental to building the six-carbon backbone of hexanoic acid from smaller, readily available starting materials. These methods systematically add carbon atoms while incorporating or setting the stage for the required functional groups.

One common approach is the homologation of α-amino acids, which extends the carbon chain by one or more units. organic-chemistry.org For instance, the Arndt-Eistert homologation can be employed to convert an α-amino acid into its β-amino acid counterpart, effectively inserting a methylene (B1212753) group between the carboxyl and the α-carbon. illinois.edu Another powerful technique is the Kowalski ester homologation, which provides a method for converting esters into their next higher homologue, offering a direct route to extend the carbon skeleton. organic-chemistry.org These methods are valuable in a linear sequence where a shorter, functionalized precursor is systematically built up to the desired hexanoic acid derivative.

Functionalization involves the introduction of the key chemical features onto the carbon chain. This can be done before, during, or after the chain elongation process. For example, a precursor molecule might be chosen that already contains a hydroxyl or keto group at a specific position, which can later be converted into the amino group via reductive amination or other nucleophilic substitution reactions.

Strategic Introduction of the β-Amino and Carboxyl Functionalities

The precise placement of the amino group at the C-3 position (the β-position) relative to the carboxyl group is the defining challenge in synthesizing this molecule. Several strategies have been developed to achieve this 1,3-relationship with high regioselectivity.

Conjugate addition, or Michael addition, is a highly effective method. illinois.eduresearchgate.net In this approach, an amine-based nucleophile is added to an α,β-unsaturated ester, such as ethyl hex-2-enoate. The addition occurs at the β-carbon, directly establishing the required carbon-nitrogen bond at the correct position. The ester group can then be hydrolyzed to yield the final carboxylic acid. This method is advantageous due to its high atom economy and directness.

Another key strategy is the Mannich-type reaction. illinois.edu This three-component reaction combines an aldehyde, an amine (or ammonia), and a carbonyl compound containing an acidic α-proton (such as a malonic ester). researchgate.netsharif.edu The condensation of these components generates a β-aminocarbonyl compound, which is a direct precursor to the target β-amino acid structure. The malonic ester can then be hydrolyzed and decarboxylated to reveal the carboxylic acid functionality.

The tert-butoxycarbonyl (Boc) protecting group is typically introduced by reacting the free amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org This protection is crucial as it prevents the nucleophilic amino group from participating in unwanted side reactions during subsequent synthetic steps and improves the compound's solubility in organic solvents. organic-chemistry.org

Exploration of Key Synthetic Transformations (e.g., Mannich-type Reactions, Wittig Reactions, Michael Additions)

Several powerful name reactions are cornerstones in the synthesis of β-amino acids like this compound.

Mannich-type Reactions

The Mannich reaction is a versatile carbon-carbon bond-forming reaction that produces β-aminocarbonyl compounds, which are ideal intermediates for β-amino acids. sharif.edunih.gov In its direct, three-component format, the reaction condenses an aldehyde, an amine, and an enolizable carbonyl compound. organic-chemistry.org For the synthesis of our target molecule, this could involve the reaction of propanal, a protected amine source, and a malonic ester derivative, catalyzed by a Lewis acid. organic-chemistry.org The reaction's efficiency can be influenced by the choice of catalyst and reaction conditions. researchgate.netsharif.edu

| Reaction Type | Components | Key Intermediate | Catalyst Example | Reference |

|---|---|---|---|---|

| Three-Component Mannich Reaction | Aldehyde, Amine, Malonic Ester | β-Amino Malonate | Zinc Iodide (ZnI₂) | sharif.edu |

| Lewis Acid-Catalyzed Mannich Reaction | Aldehyde, Secondary Amine, Glycine Derivative | α,β-Diamino Ester | Zinc Triflate (Zn(OTf)₂) | organic-chemistry.org |

| One-Pot Oxidative Mannich Reaction | N-carbobenzyloxy amines, 1,3-dicarbonyl compounds | α-Substituted β-Amino Dicarbonyl | N-tert-butylbenzenesulfinimidoyl chloride | organic-chemistry.org |

Wittig Reactions

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). libretexts.orgwikipedia.org While not a direct method for creating the β-amino acid structure, it is instrumental in constructing the carbon backbone. A synthetic strategy could involve reacting a 3-carbon aldehyde with a phosphorus ylide containing a protected carboxyl group. This would generate an unsaturated hexenoate ester. Subsequent steps, such as a Michael addition of an amine or an asymmetric hydrogenation followed by amination, could then be used to install the β-amino group. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

| Ylide Type | Substituent on Ylide (R) | Reactivity | Predominant Alkene Isomer | Reference |

|---|---|---|---|---|

| Stabilized | Electron-withdrawing group (e.g., -CO₂R, -CN) | Lower | E-alkene | organic-chemistry.org |

| Non-stabilized | Alkyl group | Higher | Z-alkene | organic-chemistry.org |

| Semi-stabilized | Aryl, vinyl | Intermediate | Mixture, often E-favored | total-synthesis.com |

Michael Additions

The Michael addition (or 1,4-conjugate addition) is one of the most direct and widely used methods for synthesizing β-amino acids. illinois.edunih.gov The reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. To synthesize this compound, a nucleophilic source of nitrogen, such as ammonia, a protected amine, or a chiral amine auxiliary, can be added to a hexenoate ester. This reaction directly forms the C-N bond at the β-position, establishing the core structure of the target molecule in a single, highly efficient step. The choice of nucleophile and reaction conditions can allow for asymmetric synthesis, leading to enantiomerically enriched β-amino acids. nih.govacs.org

| Michael Acceptor (Electrophile) | Nucleophile | Product Type | Significance | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ester | Ammonia or Amine | β-Amino Ester | Direct formation of β-amino acid skeleton | researchgate.net |

| N-Boc-α-amidoalkyl sulfone | Sodium diethyl malonate | β³-Amino Acid Precursor | Builds substituted β-amino acids | organic-chemistry.org |

| Nitroalkene | Aldehyde (via enamine intermediate) | γ-Nitro-β-amino Aldehyde | Asymmetric organocatalytic route | acs.org |

Synthetic Exploration of Positionally Isomeric and Branched Boc-Amino Hexanoic Acids (e.g., 3-tert-Butoxycarbonylamino-5-methylhexanoic acid)

The synthetic methodologies developed for this compound can be adapted to create a variety of structural analogues, including positional isomers and branched-chain derivatives. These analogues are valuable for studying structure-activity relationships in medicinal chemistry and for developing new materials.

A key example is 3-tert-butoxycarbonylamino-5-methylhexanoic acid, a branched analogue. uni.lu The synthesis of this compound requires the introduction of an isobutyl group in the carbon backbone. This can be achieved by selecting appropriate starting materials for the key synthetic transformations. For instance, in a Mannich-type reaction, isovaleraldehyde (B47997) (3-methylbutanal) could be used as the aldehyde component. Its reaction with an amine and a malonate derivative would directly incorporate the 5-methylhexanoic acid backbone.

Similarly, in a Michael addition approach, the starting α,β-unsaturated ester would need to contain the branched structure. For example, the synthesis could start from an appropriately substituted 5-methyl-hex-2-enoate. The conjugate addition of a protected amine would then yield the desired product. The synthesis of the closely related compound (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) often utilizes precursors derived from isovaleraldehyde, showcasing the industrial relevance of these synthetic strategies. google.com

Other positional isomers, such as 6-(tert-butoxycarbonylamino)hexanoic acid, are also synthetically accessible. chemicalbook.comsigmaaldrich.com The synthesis of this ω-amino acid typically involves the protection of the amino group of 6-aminohexanoic acid, which can be sourced from the hydrolysis of ε-caprolactam. nih.govgoogle.com The distinct placement of the amino group necessitates a completely different synthetic strategy, highlighting the importance of regiocontrol in the design of synthetic routes.

| Compound Name | Structure | Key Synthetic Feature |

|---|---|---|

| This compound | -CH%E2%82%82-COOH) | β-Amino acid with a linear six-carbon chain. |

| (3S)-3-tert-Butoxycarbonylamino-5-methylhexanoic acid | %E2%82%82)-CH%E2%82%82-COOH) | Branched chain introduced via precursors like isovaleraldehyde. uni.lu |

| 6-tert-Butoxycarbonylamino-hexanoic acid | %E2%82%85-COOH) | ω-Amino acid; synthesized by protecting commercially available 6-aminohexanoic acid. chemicalbook.com |

Research on Derivatives and Structural Analogues of 3 Tert Butoxycarbonylamino Hexanoic Acid

Structural Diversification of the Hexanoic Acid Backbone

The hexanoic acid backbone of 3-tert-butoxycarbonylamino-hexanoic acid serves as a versatile scaffold for structural modifications. These modifications, including the introduction of heteroatoms, the creation of new stereocenters, and alterations to the alkyl chain, are crucial for fine-tuning the molecule's properties.

Introduction of Heteroatoms and Additional Stereocenters

The incorporation of heteroatoms, such as oxygen, and the generation of new stereocenters can significantly impact the biological activity and conformational preferences of the molecule. Research in this area has led to the synthesis of various hydroxylated and polyhydroxylated analogues. For instance, the stereoselective synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives has been reported, showcasing methods to introduce a hydroxyl group and an additional stereocenter onto a hexanoic acid backbone. cancer.govchemimpex.com These syntheses often employ stereocontrolled reactions to achieve the desired configuration at the new chiral centers.

Similarly, the synthesis of polyhydroxylated cyclohexyl β-amino acid derivatives demonstrates the extensive modification possible on a cyclic analogue of the hexanoic acid backbone. researchgate.net These methods, while not directly applied to this compound, establish a proof of principle for the introduction of multiple hydroxyl groups and the creation of complex stereochemical arrangements.

Table 1: Examples of Structural Diversification via Heteroatom and Stereocenter Introduction This table is interactive. You can sort and filter the data.

| Compound Name | Modification | Key Features |

|---|---|---|

| (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid | Hydroxylation, Methylation | Introduction of a hydroxyl group at C-2 and a methyl group at C-5, creating additional stereocenters. |

Modifications at the Hexanoic Acid Alkyl Chain (e.g., at C-5)

Alterations to the alkyl chain of the hexanoic acid backbone, particularly at the C-5 position, allow for the exploration of structure-activity relationships. The synthesis of analogues with substituents at this position can influence the molecule's lipophilicity and steric profile. An example of such a modification is the commercially available 3-tert-butoxycarbonylamino-5-methyl-hexanoic acid. While detailed synthetic routes for a wide range of C-5 substituted derivatives of the parent compound are not extensively documented in readily available literature, the existence of this analogue confirms the feasibility of such modifications. The synthesis of these compounds would likely involve starting materials that already possess the desired substitution pattern on the hexanoic acid chain.

Amine and Carboxyl Functional Group Derivatization

The amine and carboxyl groups of this compound are key handles for derivatization, enabling the formation of a wide array of functional molecules through the creation of amide and ester bonds, as well as through cyclization reactions.

Formation of Amides and Esters for Further Transformations

The formation of amide and ester bonds from this compound is a fundamental transformation in peptide synthesis and the creation of other complex molecules. luxembourg-bio.com The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many standard coupling conditions, allowing for the selective reaction of the carboxylic acid group.

Amide bond formation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. luxembourg-bio.com Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents such as HATU. These methods facilitate the coupling of the acid with a wide range of amines to form amide derivatives.

Esterification of the carboxylic acid can be accomplished through several methods, including reaction with alcohols under acidic conditions or by using activating agents. orgsyn.orgorganic-chemistry.org A particularly useful derivative for further transformations is the N-succinimidyl ester. For example, the closely related 6-(Boc-amino)hexanoic acid N-succinimidyl ester is a commercially available reagent used in peptide synthesis and for linking molecules to proteins. sigmaaldrich.com This activated ester readily reacts with primary amines to form stable amide bonds.

Table 2: Common Coupling Reagents for Amide and Ester Formation This table is interactive. You can sort and filter the data.

| Reagent Class | Example Reagent | Application |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Amide and Ester Synthesis |

| Uronium Salts | HATU | Amide Synthesis (Peptide Coupling) |

Cyclization Reactions to Form Lactams and Lactones

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization to form heterocyclic structures such as lactams and lactones.

The synthesis of β-lactams (2-azetidinones) is a significant area of research due to their presence in many antibiotic compounds. nih.govresearchgate.netnih.gov While specific examples starting directly from this compound are not prevalent in the literature, general methods for the synthesis of 3-amino-β-lactams are well-established. google.com These often involve the cyclization of β-amino esters or the [2+2] cycloaddition of a ketene (B1206846) with an imine. A derivative of this compound could potentially be cyclized to a β-lactam through such methods.

Lactones are cyclic esters that can be formed from the intramolecular esterification of hydroxy carboxylic acids. A derivative of this compound containing a hydroxyl group at a suitable position (e.g., C-5 or C-6) could undergo lactonization to form a δ-lactone or ε-lactone, respectively. The cyclization is often promoted by acid catalysis and the removal of water. 6-Aminohexanoic acid, a related compound, is known to readily form a cyclic lactam (ε-caprolactam). nih.gov

Development of Conformationally Constrained Analogues and Peptidomimetics

Incorporating 3-aminohexanoic acid and its derivatives into peptides or designing cyclic analogues can lead to conformationally constrained structures that mimic the secondary structures of peptides (peptidomimetics). mdpi.comlifechemicals.comwhiterose.ac.uk These constrained molecules are valuable tools in drug discovery as they can exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts.

The flexibility of the hexanoic acid chain can be restricted by incorporating it into a cyclic system. For example, the synthesis of cyclic peptidomimetics can be achieved through macrocyclization reactions. nih.gov While 6-aminohexanoic acid is often used as a flexible linker in peptide structures, strategic placement and derivatization of 3-aminohexanoic acid could be used to induce specific turns or folds in a peptide chain. The development of such peptidomimetics is a key strategy for creating molecules that can modulate protein-protein interactions. whiterose.ac.uk

Synthesis of Bicyclic and Spirocyclic Scaffolds Incorporating the Hexanoic Acid Moiety

The incorporation of the 3-aminohexanoic acid backbone into constrained bicyclic and spirocyclic systems is a key strategy for exploring new chemical space. These rigid structures are of significant interest in drug design as they can improve binding affinity and selectivity for biological targets. bldpharm.com

Bicyclic Scaffolds: The synthesis of bicyclic scaffolds often involves intramolecular cyclization strategies. For instance, derivatives of this compound can be functionalized to contain reactive groups at both ends of the molecule, enabling a ring-closing reaction to form a second ring. One common approach is the formation of bridged bicyclic peptides, where the amino acid is part of a larger peptide sequence that undergoes a double cyclization. rsc.org These scaffolds, such as those mimicking the topology of norbornane, result in rigid, globular structures stabilized by intramolecular hydrogen bonds. rsc.org The synthesis of bicyclic compounds derived from amino acids often utilizes starting materials from the chiral pool to ensure stereochemical control. researchgate.net

Spirocyclic Scaffolds: Spirocycles, which contain two rings connected by a single common atom, offer a unique three-dimensional geometry. bldpharm.com A general method for constructing such scaffolds involves the use of N-Boc protected cyclic 2-aminoketones as precursors. nih.gov While not starting directly from the acyclic hexanoic acid, the principles can be applied by first cyclizing the amino acid into a suitable lactam or piperidone derivative, which can then undergo further reactions. For example, an N-Boc protected piperidone derived from the hexanoic acid backbone could react with a suitable reagent to build the second ring in a spirocyclic fashion. nih.govresearchgate.net The high sp3 carbon content in these scaffolds is considered essential for the three-dimensional exploration of chemical space. nih.govresearchgate.net

Table 1: Synthetic Approaches to Bicyclic and Spirocyclic Scaffolds

| Scaffold Type | Precursor/Intermediate | Key Reaction Type | Resulting Structure |

|---|---|---|---|

| Bicyclic | Linear Peptide with Hexanoic Acid Moiety | Double Intramolecular Cyclization | Bridged Bicyclic Peptide |

| Bicyclic | Di-functionalized Hexanoic Acid Derivative | Macrolactamization/Ring-Closing Metathesis | Fused or Bridged Bicyclic Lactam |

| Spirocyclic | N-Boc Protected Piperidone (from Hexanoic Acid) | Nucleophilic Addition/Cyclization | Azaspirocycle |

Design and Synthesis of Dipeptidomimetics Derived from this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. numberanalytics.com β-amino acids like this compound are crucial building blocks in this field because their inclusion into a peptide chain alters the backbone structure, making it resistant to proteases. numberanalytics.comresearchgate.net

The design of dipeptidomimetics often involves replacing the standard amide bond with a more stable linkage or creating a cyclic structure to constrain the conformation.

Key Synthetic Strategies:

Lactam-Bridged Dipeptides: Intramolecular cyclization of a short peptide containing the 3-aminohexanoic acid moiety can yield a lactam-bridged dipeptide. This creates a conformationally constrained structure that can mimic β-turns in proteins.

Amide Bond Isosteres: The amide bond adjacent to the β-amino acid can be replaced with non-hydrolyzable surrogates. For example, a Ψ[CH₂O] (ether) linkage can be synthesized, providing flexibility and stability.

Heterocyclic Scaffolds: The amino and carboxyl groups of the amino acid can be used to form heterocyclic rings, such as 1,2,4-oxadiazoles or 1,2,4-triazoles, which act as cis-amide bond surrogates. nyu.edu

These approaches leverage the Boc-protected amino group for standard peptide coupling reactions, followed by specific chemical transformations to generate the final peptidomimetic structure.

Exploration of Homologues and Related β-Amino Acid Structures

The study of homologues—compounds differing by one or more methylene (B1212753) (-CH₂-) units—and other related β-amino acids provides insight into structure-activity relationships. The synthesis of these related structures often employs established methodologies for β-amino acid preparation.

Common Synthetic Methods:

Arndt-Eistert Homologation: This classic method allows for the extension of an α-amino acid to its corresponding β-amino acid homologue, providing a direct route to β-amino acids with varying chain lengths. numberanalytics.comillinois.edu

Conjugate Addition: The addition of an amine nucleophile to an α,β-unsaturated ester is a widely used method to generate various β-amino acid structures. illinois.edu

Mannich-type Reactions: These reactions provide a versatile route to β-amino acids with diverse side chains. illinois.edu

Metal-Catalyzed Carboxylation: More recent methods involve the nickel-catalyzed carboxylation of aziridines, offering a pathway to a wide range of mono-substituted β-amino acids. illinois.edu

These synthetic strategies allow for the creation of a library of compounds related to this compound, enabling a systematic exploration of how chain length and substitution patterns influence biological activity and chemical properties.

Table 2: Homologues and Related β-Amino Acid Structures

| Compound Name | Molecular Formula | Structural Relation |

|---|---|---|

| 3-tert-Butoxycarbonylamino-pentanoic acid | C₁₀H₁₉NO₄ | Shorter chain homologue (-CH₂) |

| This compound | C₁₁H₂₁NO₄ | Parent Compound |

| 3-tert-Butoxycarbonylamino-heptanoic acid | C₁₂H₂₃NO₄ | Longer chain homologue (+CH₂) |

| (R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | C₁₂H₂₃NO₄ | Branched-chain analogue |

Applications in Advanced Organic and Medicinal Chemistry Research

Role as Chiral Building Blocks in Peptide and Peptidomimetic Synthesis

Chiral building blocks are fundamental to modern asymmetric synthesis, enabling the creation of enantiomerically pure molecules, which is crucial for therapeutic applications. 3-tert-Butoxycarbonylamino-hexanoic acid and its analogues are utilized extensively in the synthesis of peptides and peptidomimetics—compounds that mimic the structure and function of natural peptides but often possess enhanced stability and bioavailability.

The incorporation of β-amino acids like this compound into peptide chains results in the formation of β-peptides or mixed α/β-peptides. These structures are of significant interest because they can adopt stable secondary structures, such as helices and sheets, similar to their natural α-peptide counterparts. However, they exhibit remarkable resistance to enzymatic degradation by proteases, a major advantage for developing peptide-based therapeutics.

The synthesis of these modified peptides is often accomplished using solid-phase peptide synthesis (SPPS). journal-imab-bg.org In this method, the peptide chain is assembled step-by-step on an insoluble polymer resin. journal-imab-bg.org The use of protected amino acid building blocks, such as Fmoc- or Boc-protected derivatives, is central to this process. journal-imab-bg.orgnih.gov The Boc group on this compound protects the nitrogen atom during the coupling of the carboxylic acid group to the growing peptide chain. This strategy allows for the creation of oligopeptides with defined sequences and compositions. journal-imab-bg.org

Table 1: Comparison of α-Peptides and β-Peptides

| Feature | α-Peptides | β-Peptides |

|---|---|---|

| Monomeric Unit | α-Amino acids | β-Amino acids |

| Backbone Structure | -(NH-CHR-CO)- | -(NH-CHR-CH₂-CO)- |

| Proteolytic Stability | Generally low | High |

| Structural Motifs | Helices, sheets, turns | Helices, sheets, turns |

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. kubinyi.denih.gov Derivatives of this compound are valuable scaffolds in this context. By modifying the side chain and incorporating the β-amino acid backbone, chemists can create molecules that fit precisely into the active site of an enzyme, inhibiting its function. kubinyi.denih.gov

A prominent example is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The chiral β-amino acid moiety is a key structural feature of many DPP-4 inhibitors, including sitagliptin (B1680988). researchgate.net The synthesis of sitagliptin and related compounds often involves intermediates derived from β-amino acids, highlighting the importance of these building blocks in medicinal chemistry. The design process involves creating molecules that are complementary to the enzyme's binding site in both shape and physicochemical properties. nih.gov This rational approach has led to the development of potent and selective inhibitors for various therapeutic targets, including HIV protease and thrombin. nih.gov

Beyond linear peptides, this compound is used to construct more complex molecular architectures that serve as scaffolds or templates for further chemical diversification. sigmaaldrich.com These scaffolds can be used to present various functional groups in a defined three-dimensional arrangement, which is critical for interacting with biological targets. For instance, cyclic peptides incorporating β-amino acids can be synthesized to create conformationally constrained structures. These constrained molecules can exhibit improved binding affinity and selectivity for their targets compared to their more flexible linear counterparts. The ability to generate libraries of peptidomimetics from these building blocks is a key strategy in the discovery of new lead compounds in drug development. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a crucial intermediate in the synthesis of complex, high-value organic molecules, particularly active pharmaceutical ingredients (APIs).

The synthesis of the anti-diabetic drug sitagliptin is a prime example of the application of β-amino acid derivatives. nih.gov A key intermediate in several synthetic routes to sitagliptin is (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a structural analogue of this compound. researchgate.netgoogle.com The synthesis of this key intermediate is a critical step that establishes the required stereochemistry for the final drug molecule. researchgate.net Various synthetic strategies, including asymmetric hydrogenation and stereoselective Hofmann rearrangement, have been developed to produce this chiral β-amino acid moiety efficiently and economically. researchgate.net

Table 2: Selected Intermediates in Sitagliptin Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| (S)-methyl 3-(tert-butoxycarbonylamino)-4-oxo-n-butyl ester | Precursor for creating the hydroxyl intermediate | google.com |

| (3S)-3-(tert-butoxycarbonylamino)-4-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid methyl ester | Intermediate formed after Grignard reaction | google.com |

Gene therapy requires safe and efficient vectors to deliver genetic material like DNA or siRNA into cells. nih.gov Amphiphilic peptide dendrimers are emerging as promising non-viral gene vectors. nih.govresearchgate.net These macromolecules are typically composed of a hydrophobic part (like an alkyl chain) and a hydrophilic part made of dendritic peptide wedges (e.g., polylysine). nih.gov The amphiphilic nature allows them to self-assemble into nano-sized particles, such as micelles or liposomes, which can encapsulate nucleic acids. nih.govnih.gov

While specific incorporation of this compound into these dendrimers is an area of ongoing research, the principles of their construction rely on peptide synthesis methodologies where such modified amino acids could be incorporated. The peptide backbone of these dendrimers is built using amino acid residues like lysine, arginine, and histidine. nih.gov Introducing β-amino acids into these structures could enhance their stability and modify their self-assembly properties, potentially leading to more effective gene delivery systems. These dendrimer-based systems are designed to bind effectively to DNA or siRNA, forming nanoparticles with appropriate size and surface charge for cellular uptake. nih.gov

Development of Novel Heterocyclic Compounds

The structural framework of this compound, featuring both a protected amine and a carboxylic acid functional group, renders it a valuable starting material for the synthesis of a variety of heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Two notable examples of heterocyclic systems that can be derived from precursors like this compound are benzodiazepines and tetrazoles.

Benzodiazepines:

Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. They are widely recognized for their therapeutic applications as anxiolytics, sedatives, and anticonvulsants. The synthesis of benzodiazepine (B76468) derivatives can be achieved through the condensation of an ortho-phenylenediamine with a β-amino acid or its corresponding ester. In this context, this compound can be utilized as the β-amino acid component. The general synthetic approach involves the reaction of the amino group of the β-amino acid with one of the amino groups of the ortho-phenylenediamine, followed by an intramolecular cyclization to form the characteristic diazepine (B8756704) ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the hexanoic acid derivative can be removed under acidic conditions to allow for further functionalization or to yield the final product. The specific reaction conditions and the nature of the substituents on the starting materials can be varied to produce a library of benzodiazepine derivatives with potentially unique biological activities.

| Starting Material 1 | Starting Material 2 | Resulting Heterocycle | Key Reaction Type |

| o-Phenylenediamine | This compound | 1,5-Benzodiazepine derivative | Condensation and Cyclization |

Tetrazoles:

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are often employed in medicinal chemistry as bioisosteres of carboxylic acids, meaning they can mimic the properties of a carboxylic acid group in a biological context, potentially leading to improved metabolic stability and pharmacokinetic properties. The synthesis of tetrazoles from N-protected amino acids typically proceeds through the conversion of the carboxylic acid moiety into a nitrile, followed by a [2+3] cycloaddition reaction with an azide (B81097) salt, such as sodium azide. For this compound, the carboxylic acid would first be converted to the corresponding amide, which is then dehydrated to the nitrile. This nitrile intermediate can then react with sodium azide, often in the presence of a Lewis acid catalyst, to form the tetrazole ring. researchgate.net The resulting tetrazole-containing compound can be deprotected and further modified to create novel drug candidates. core.ac.uk

| Starting Material | Key Intermediate | Reagent for Cyclization | Resulting Heterocycle |

| This compound | Boc-protected amino nitrile | Sodium Azide (NaN₃) | Tetrazole derivative |

Chemical Biology Applications

Development of Chemical Probes and Fluorescent Tags

Chemical probes are small molecules used to study biological systems, while fluorescent tags are molecules that can be attached to other molecules to visualize them using fluorescence microscopy. The bifunctional nature of this compound, possessing a carboxylic acid and a protected amine, makes it a suitable scaffold for the development of such tools.

The carboxylic acid group can be activated and coupled to the amino group of a fluorescent dye, such as fluorescein (B123965) or rhodamine, to create a fluorescently labeled version of the amino acid. thermofisher.com Alternatively, the Boc-protected amino group can be deprotected and then reacted with an amine-reactive fluorescent dye. thermofisher.com The resulting fluorescently labeled 3-aminohexanoic acid can then be incorporated into peptides or other biomolecules. The hexanoic acid chain provides a flexible spacer, which can be advantageous in minimizing steric hindrance between the fluorescent tag and the target molecule.

Furthermore, the molecule can be functionalized to create chemical probes for studying specific biological targets. For instance, the carboxylic acid could be modified to include a reactive group that can covalently bind to a target protein, while the amino group could be attached to a reporter molecule, such as biotin (B1667282) for affinity purification or a radioactive isotope for imaging. The versatility of its functional groups allows for the attachment of various functionalities to suit the specific requirements of a chemical biology experiment.

| Functional Group | Potential Modification | Application |

| Carboxylic Acid | Coupling with an amine-containing fluorophore | Creation of a fluorescent tag |

| Amino Group (after deprotection) | Reaction with an amine-reactive probe | Attachment of a reporter group (e.g., biotin) |

Application in Genetic Code Expansion Research and Non-Canonical Amino Acid Incorporation

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living organisms. nih.govacs.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon (e.g., the amber codon, UAG) and inserts the desired ncAA at that position during protein translation. nih.gov

The incorporation of β-amino acids, such as 3-aminohexanoic acid, into proteins is of particular interest as it can lead to peptides and proteins with novel structures and functions. rsc.orgacs.org Peptides containing β-amino acids can adopt unique secondary structures, such as helices with different pitches compared to those formed by α-amino acids, and are often more resistant to proteolytic degradation. rsc.org

To incorporate this compound (after deprotection to 3-aminohexanoic acid) into a protein, a dedicated orthogonal synthetase would need to be evolved that specifically recognizes this β-amino acid and charges it onto its cognate orthogonal tRNA. nih.gov This engineered tRNA would then deliver the 3-aminohexanoic acid to the ribosome in response to a specific codon. While the direct incorporation of this specific molecule may not be widely reported, the successful ribosomal incorporation of other cyclic and acyclic β-amino acids demonstrates the feasibility of this approach. rsc.orgacs.org The ability to introduce 3-aminohexanoic acid into a protein sequence would open up new avenues for protein engineering, allowing for the creation of proteins with enhanced stability, novel catalytic activities, or altered binding specificities.

| Concept | Description | Relevance of 3-Aminohexanoic Acid |

| Genetic Code Expansion | A technique to incorporate non-canonical amino acids into proteins at specific sites. nih.gov | 3-Aminohexanoic acid is a non-canonical β-amino acid that could be incorporated. |

| Orthogonal Synthetase/tRNA Pair | An engineered enzyme and tRNA that are specific for the non-canonical amino acid and do not interfere with the host's translational machinery. nih.gov | A specific orthogonal pair would need to be developed for 3-aminohexanoic acid. |

| Benefits of β-Amino Acid Incorporation | Increased proteolytic stability and the potential to form novel secondary structures in peptides and proteins. rsc.org | The incorporation of 3-aminohexanoic acid could confer these beneficial properties. |

Advanced Analytical and Spectroscopic Characterization in Research on 3 Tert Butoxycarbonylamino Hexanoic Acid

Spectroscopic Techniques for Elucidation of Molecular Structure and Conformation

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural details of 3-tert-Butoxycarbonylamino-hexanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule's connectivity and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the quaternary carbon and methyl carbons of the Boc group, and the six carbons of the hexanoic acid chain.

While specific, experimentally verified spectra for this exact compound are not widely published, predicted chemical shifts based on its structure and data from analogous compounds provide a reliable reference.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -COOH | ~12.0 | br s | C=O (acid) | ~175 |

| -NH- | ~5.0-5.5 | d | C=O (Boc) | ~156 |

| H-3 | ~3.8-4.0 | m | -C(CH₃)₃ | ~80 |

| H-2 | ~2.4-2.5 | m | C-3 | ~50-52 |

| H-4 | ~1.4-1.6 | m | C-2 | ~38-40 |

| -C(CH₃)₃ | ~1.40 | s | C-4 | ~30-32 |

| H-5 | ~1.2-1.4 | m | -C(CH₃)₃ | ~28.5 |

| H-6 | ~0.9 | t | C-5 | ~22-24 |

| C-6 | ~14 |

Predicted data is based on structure-property relationships and analysis of similar compounds. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would confirm the presence of the carboxylic acid, the carbamate (Boc group), and the alkane backbone.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500-3300 (broad) |

| N-H (Amide) | Stretching | 3200-3400 |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Boc Carbamate) | Stretching | 1680-1700 |

| N-H (Amide) | Bending | 1510-1550 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant method.

For determining enantiomeric excess (e.e.), chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S), leading to their separation. Research on Boc-protected amino acids has shown that macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com Columns such as those based on teicoplanin (e.g., CHIROBIOTIC T) often provide excellent resolution for this class of compounds, typically when operated in reversed-phase mode. sigmaaldrich.com

The development of a successful chiral separation method involves optimizing several parameters, including the choice of CSP, mobile phase composition (including organic modifier and acidic or basic additives), flow rate, and column temperature.

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Typical Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727)/Water/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

These conditions are representative for the separation of Boc-protected amino acids and would serve as a starting point for method development for the specific title compound.

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic and chromatographic methods can confirm connectivity and relative purity, X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure and its absolute configuration in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of an enantiomerically pure crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information reveals the molecule's preferred conformation and the nature of its intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For instance, hydrogen bonds involving the carboxylic acid and the N-H group of the carbamate are expected to be key features of the crystal packing. nih.gov

Although a crystal structure for this compound itself is not publicly documented, analysis of similar Boc-protected amino acids demonstrates the power of this technique. nih.gov Such studies provide unambiguous assignment of the R or S configuration at the chiral center (C-3).

Table 4: Illustrative Data Obtainable from X-ray Crystallographic Analysis

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit in the crystal |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Defines the conformation of the molecular backbone |

| Hydrogen Bond Geometry | Details of intermolecular interactions governing crystal packing |

| Absolute Configuration Parameter | Unambiguous assignment of (R) or (S) stereochemistry |

This table represents the types of data generated from a single-crystal X-ray diffraction experiment, which would definitively characterize the solid-state structure of the compound.

Emerging Research Trends and Future Outlook

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of Boc-protected amino acids, including 3-tert-Butoxycarbonylamino-hexanoic acid, is undergoing a significant transformation driven by the principles of green chemistry. Researchers are actively exploring methodologies that reduce environmental impact, improve efficiency, and lower costs.

Key trends in this area include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally benign alternative to traditional chemical methods. Research is ongoing to identify and engineer enzymes capable of efficiently facilitating the synthesis and deprotection of Boc-protected amino acids under mild, aqueous conditions. nih.govresearchgate.net This approach minimizes the use of harsh reagents and organic solvents.

Flow Chemistry: Continuous flow reactors are emerging as a powerful tool for the synthesis of fine chemicals, including protected amino acids. illinois.edu This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The integration of immobilized reagents and catalysts within flow systems further enhances sustainability by simplifying purification and enabling catalyst recycling.

Green Solvents and Reagents: There is a concerted effort to replace hazardous solvents and reagents commonly used in organic synthesis. researchgate.net For the synthesis of Boc-protected amino acids, this includes exploring the use of greener solvents and developing catalytic methods that avoid the use of stoichiometric amounts of toxic reagents.

| Synthetic Methodology | Key Advantages | Representative Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Engineering of enzymes for Boc-protection and deprotection |

| Flow Chemistry | Enhanced control, improved safety, scalability, automation | Miniaturized and automated synthesis platforms |

| Green Solvents | Reduced environmental impact, improved worker safety | Use of bio-based solvents and water-based reaction media |

Expanded Applications in Drug Discovery and Development Beyond Current Scope

As a beta-amino acid derivative, this compound is a valuable chiral building block in the design of novel therapeutic agents. mdpi.comnumberanalytics.com The incorporation of beta-amino acids into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and unique conformational preferences. acs.orgnih.gov

Future applications in drug discovery are anticipated to extend beyond simple peptide modification and include:

Development of Foldamers: Beta-amino acids are key components in the synthesis of foldamers, which are synthetic oligomers that adopt well-defined three-dimensional structures. These structures can mimic the secondary structures of proteins and peptides, enabling them to interact with biological targets with high affinity and specificity.

Synthesis of Bioactive Small Molecules: The chiral nature of this compound makes it a valuable starting material for the asymmetric synthesis of complex small molecules with potential therapeutic applications in areas such as oncology and infectious diseases. numberanalytics.com

Targeted Drug Delivery: The hexanoic acid backbone can be functionalized to attach targeting ligands or imaging agents, facilitating the development of drug delivery systems that can selectively accumulate at the site of disease.

Integration with Material Science and Nanotechnology

The unique chemical properties of this compound and its deprotected form, 3-aminohexanoic acid, make them attractive candidates for the development of advanced materials.

Emerging trends in this field include:

Functional Polymers: Amino acids can be incorporated into polymers to impart specific functionalities, such as biocompatibility, biodegradability, and responsiveness to environmental stimuli like pH. polysciences.comresearchgate.netnih.gov The presence of both a carboxylic acid and an amine group in 3-aminohexanoic acid allows for its incorporation into a variety of polymer architectures, including polyamides and polyesters. nih.gov Research in this area is focused on creating novel biomaterials for applications in tissue engineering, drug delivery, and regenerative medicine. For instance, polymers containing amino acids are being investigated for their ability to interact with cells and influence their behavior. acs.org

Nanoparticle Functionalization: The surface of nanoparticles can be modified with molecules like 3-aminohexanoic acid to improve their stability, biocompatibility, and targeting capabilities. The carboxylic acid group can be used to anchor the molecule to the nanoparticle surface, while the amine group can be further functionalized with targeting moieties or therapeutic agents. This approach is being explored for the development of novel diagnostic and therapeutic nanomedicines.

Novel Approaches for the Synthesis of Hyper-Functionalized Derivatives

To fully unlock the potential of this compound, researchers are developing new synthetic methods to introduce additional functional groups at specific positions on the hexanoic acid backbone. This "hyper-functionalization" allows for the fine-tuning of the molecule's properties for specific applications.

Novel synthetic strategies being explored include:

C-H Functionalization: This cutting-edge technique allows for the direct conversion of carbon-hydrogen bonds into new functional groups, offering a more efficient and atom-economical approach to derivatization compared to traditional methods that often require pre-functionalized starting materials. illinois.edu

Chemoenzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic catalysis to achieve highly selective and efficient transformations. nih.gov For example, an enzyme could be used to introduce a hydroxyl group at a specific position on the hexanoic acid chain, which could then be further modified using traditional chemical methods.

Pre-column Derivatization: In analytical chemistry, derivatization is used to enhance the detection and separation of molecules. Reagents like 9-fluorenyl methyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with amino acids to form fluorescent derivatives, enabling highly sensitive analysis by high-performance liquid chromatography (HPLC). shimadzu.comcreative-proteomics.com These techniques are crucial for the characterization and quality control of synthesized derivatives.

The development of these novel synthetic approaches will undoubtedly lead to a vast library of new 3-aminohexanoic acid derivatives with tailored properties, paving the way for their application in a wide range of scientific and technological fields.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-tert-Butoxycarbonylamino-hexanoic acid with high purity?

- Methodology : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with hexanoic acid derivatives. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in 1,2-dimethoxyethane/water under reflux can achieve efficient Boc-group retention and high yields . Purification via recrystallization or column chromatography is critical, with purity validated by HPLC (>97%) and melting point consistency (e.g., 150–151°C) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and confirm bond angles/distances .

- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in H NMR) and Boc carbonyl (δ ~155–160 ppm in C NMR). Discrepancies in splitting patterns may indicate racemization or impurities .

- Mass spectrometry : ESI-MS should show [M+H] at m/z 244.29 (CHNO) .

Advanced Research Questions

Q. What strategies address enantiomeric instability during Boc-protected amino acid synthesis?

- Chiral Resolution : Employ chiral auxiliaries or catalysts (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to enforce stereocontrol during cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Dynamic Kinetic Resolution : Use boronic acid intermediates (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) in asymmetric cross-couplings to minimize racemization under inert atmospheres .

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Contradiction Analysis :

- Case Example : If X-ray data suggests a planar carbamate group while C NMR indicates torsional strain, perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments. Cross-validate with IR spectroscopy for carbonyl stretching frequencies (expected ~1700 cm) .

- Replication : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, strict temperature control) to isolate experimental variables .

Q. What role does this compound play in peptide mimetic drug development?

- Application : The Boc group enhances metabolic stability and membrane permeability in peptidomimetics. For instance, derivatives like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are intermediates in protease inhibitors. Optimize coupling efficiency (e.g., HATU/DIPEA in DMF) and assess bioavailability via Caco-2 cell assays .

Methodological Considerations

Q. How should researchers handle discrepancies in purity assessments between suppliers?

- Quality Control : Compare certificates of analysis (CoA) for HPLC conditions (e.g., C18 columns, acetonitrile/water gradients). If a supplier reports >98% purity (GC) but your LC-MS detects impurities, employ orthogonal methods like F NMR (if fluorinated by-products exist) or elemental analysis .

Q. What precautions are critical for storing Boc-protected amino acids to prevent degradation?

- Storage Protocol : Store at 0–6°C under nitrogen to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation, and monitor moisture content (Karl Fischer titration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。